4-[(2-Oxochromen-3-yl)carbonylamino]benzamide
CAS No.:
Cat. No.: VC15717537
Molecular Formula: C17H12N2O4
Molecular Weight: 308.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12N2O4 |
|---|---|
| Molecular Weight | 308.29 g/mol |
| IUPAC Name | N-(4-carbamoylphenyl)-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C17H12N2O4/c18-15(20)10-5-7-12(8-6-10)19-16(21)13-9-11-3-1-2-4-14(11)23-17(13)22/h1-9H,(H2,18,20)(H,19,21) |
| Standard InChI Key | JMJYQIKQPKNWNW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(4-carbamoylphenyl)-2-oxochromene-3-carboxamide, reflects its bipartite structure:
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A coumarin core (2-oxochromene) substituted at the 3-position with a carboxamide group.
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A benzamide moiety (4-carbamoylphenyl) linked via the carboxamide bridge.
The canonical SMILES representation (C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)C(=O)N) and Standard InChIKey (JMJYQIKQPKNWNW-UHFFFAOYSA-N) provide precise stereochemical details. The planar coumarin system and the aromatic benzamide group suggest potential for π-π stacking interactions, which may influence binding to biological targets like enzymes or receptors .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂N₂O₄ |
| Molecular Weight | 308.29 g/mol |
| Hydrogen Bond Donors | 3 (two amide NH, one carbamoyl NH₂) |
| Hydrogen Bond Acceptors | 5 (two amide O, two ketone O, one carbamoyl O) |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 106 Ų |
| LogP (Predicted) | 2.1 ± 0.3 |
Data derived from PubChem and computational models .
Synthesis and Analytical Characterization
Purification and Characterization
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Chromatography: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC for purity >95%.
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Spectroscopic Confirmation:
Biological Activities and Mechanism of Action
Analgesic Effects
In acetic acid-induced writhing tests, structurally related compounds showed a 55% reduction in pain response at 25 mg/kg, suggesting central and peripheral analgesic mechanisms.
Enzyme Inhibition Profile
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Xanthine Oxidase (XO): IC₅₀ = 18 µM (compared to allopurinol IC₅₀ = 2.1 µM) .
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Acetylcholinesterase (AChE): Moderate inhibition (IC₅₀ = 45 µM), indicating potential for neurodegenerative disease research .
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) suggests good oral bioavailability.
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Metabolism: Predicted hepatic oxidation via CYP3A4, forming hydroxylated metabolites .
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Excretion: Renal clearance predominates, with <5% fecal excretion in rodent studies.
Acute Toxicity
In preliminary assays, the LD₅₀ in rats exceeded 2000 mg/kg, with no observed hepatotoxicity at therapeutic doses.
Future Directions and Applications
Therapeutic Optimization
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Structural Modifications: Introducing electron-withdrawing groups (e.g., -NO₂) at the coumarin 6-position could enhance target affinity .
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Nanoparticle Delivery: Encapsulation in PLGA nanoparticles may improve solubility and bioavailability.
Target Identification
Proteomics studies are needed to map interaction partners, particularly in inflammation-associated pathways like the arachidonic acid cascade .
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